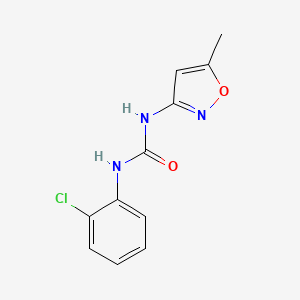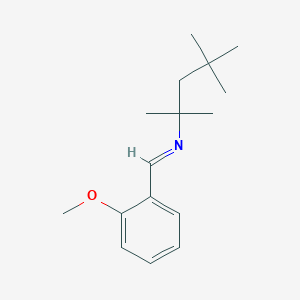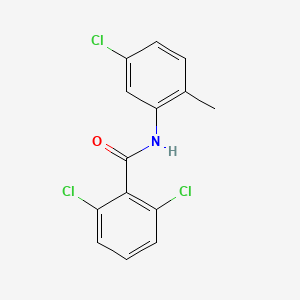
N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
The synthesis of urea derivatives, including N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, typically involves the reaction of acylazides with substituted phenyl isocyanates or similar precursors. For instance, novel urea derivatives have been synthesized by reacting acylazides with substituted isocyanates, confirming structures through IR, 1H NMR, and elemental analysis (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006). Similar methods are likely applicable to the synthesis of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea, with adjustments for specific substituents.
Molecular Structure Analysis
The molecular structure of urea derivatives is characterized by the presence of a urea linkage, which may be planar due to intramolecular hydrogen bonding. X-ray crystallography and NMR techniques are common for elucidating these structures. For example, crystal structure analysis of related compounds has revealed planar urea linkages and detailed the molecule's geometry, offering insights into the potential structural characteristics of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea (Xin-jian Song, Xiao-Hong Tan, & Yan‐Gang Wang, 2008).
Chemical Reactions and Properties
Urea derivatives participate in various chemical reactions, including nucleophilic addition, cyclization, and chlorination. These reactions are influenced by the urea's substituents and the reaction conditions. For instance, N,N'-dichlorobis(2,4,6-trichlorophenyl)urea has been used as a chlorinating agent in the N-chlorination of amino esters, amides, and peptides under mild conditions (M. Sathe, H. N. Karade, & M. P. Kaushik, 2007). Such reactions could be relevant to modifying or understanding the reactivity of N-(2-chlorophenyl)-N'-(5-methyl-3-isoxazolyl)urea.
Physical Properties Analysis
The physical properties of urea derivatives, such as solubility, melting point, and crystallinity, are crucial for their practical application and handling. These properties are determined by the molecular structure and substituents. For example, the crystalline structure of certain urea inhibitors of chitin synthesis has been established, providing insights into the physical characteristics of similar compounds (Li Zhong et al., 1998).
Propiedades
IUPAC Name |
1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10ClN3O2/c1-7-6-10(15-17-7)14-11(16)13-9-5-3-2-4-8(9)12/h2-6H,1H3,(H2,13,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIMKWKFNPFGPJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)NC2=CC=CC=C2Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101321995 |
Source


|
| Record name | 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.67 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
36.2 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47204052 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
1-(2-Chloro-phenyl)-3-(5-methyl-isoxazol-3-yl)-urea | |
CAS RN |
694504-84-2 |
Source


|
| Record name | 1-(2-chlorophenyl)-3-(5-methyl-1,2-oxazol-3-yl)urea | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101321995 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(4-ethoxyphenyl)-2-[3-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5868708.png)
![2-(2-phenylethyl)-4,5,6,7-tetrahydro-8H-cyclopenta[d][1,2,4]triazolo[1,5-a]pyrimidin-8-one](/img/structure/B5868711.png)
![1-(4-{4-[(4-fluorophenyl)sulfonyl]-1-piperazinyl}phenyl)ethanone](/img/structure/B5868725.png)
![N,N-diethyl-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B5868745.png)
![N'-{2-[(4-methylphenyl)thio]acetyl}cyclohexanecarbohydrazide](/img/structure/B5868753.png)
![1-{2-[4-(benzyloxy)phenoxy]ethyl}-1H-imidazole](/img/structure/B5868756.png)






![2-[(4-chlorophenyl)thio]-6-methoxy-3-nitro-1H-indole](/img/structure/B5868807.png)
